

spectroscopic comparison of 1H- and 2H-indazoles for structural elucidation

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Compound of Interest

Compound Name: (1-methyl-1H-indazol-3-yl)methanol

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A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole. These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential. This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The thermodynamically more stable tautomer, 1H-indazole, is the predominant form. However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for distinguishing between these two isomeric forms.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, offering a clear and quantitative comparison for researchers.

Table 1: ^1H NMR Chemical Shifts (δ , ppm)

Proton	1H-Indazole (in CDCl_3)	2H-Indazole Derivative (Representative)	Key Differences
N-H	~13.40 (s, broad)	-	The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.
H-3	~8.10 (s)	~8.4 (s)	The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift. In N-2 isomers, the 3-H proton is shielded relative to the same proton in the N-1 isomer.
H-4	~7.51 (d)	~7.7 (d)	Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.
H-7	Varies	Appears at a higher frequency	The resonance of the 7-H proton of the N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm)

Carbon	1H-Indazole Derivative (Representative)	2H-Indazole Derivative (Representative)	Key Differences
C-3	Varies	Generally shielded	The C-3 signal is a useful probe to determine the position of substitution.
Aromatic Carbons	Varies	Varies	The chemical shifts of the indazole ring carbon atoms are very different in the two isomers, allowing for structural assignment.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibration	1H-Indazole	2H-Indazole	Key Differences
N-H Stretch	~3150 (broad)	Absent	The presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.
Aromatic C-H Stretch	~3100-3000	~3100-3000	Both isomers show characteristic aromatic C-H stretching vibrations.
Ring Vibrations	~1619, 1479	~1621-1592	The fingerprint region will show differences in the pattern of ring vibrations, which can be used for differentiation.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Isomer	λ_{max} (nm) in Acetonitrile	Key Differences
**1H-Ind		

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